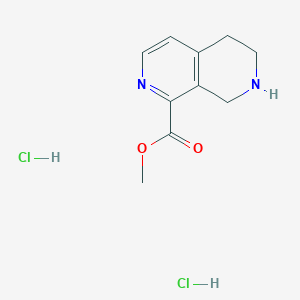

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride

Description

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate dihydrochloride (CAS: 2551116-71-1) is a bicyclic heterocyclic compound featuring a naphthyridine core with a methyl ester group at position 1 and two hydrochloride counterions. Its molecular formula is C₉H₁₂N₂O₂·2HCl, and the structure includes a partially saturated 2,7-naphthyridine scaffold.

Properties

IUPAC Name |

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-6-11-4-2-7(8)3-5-12-9;;/h3,5,11H,2,4,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEIHQKDMZYUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1CNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride typically involves the reaction of 3-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylate derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of the target compound with similar naphthyridine derivatives:

Physicochemical and Pharmacological Properties

- Solubility : Dihydrochloride salts (e.g., the target compound) exhibit superior water solubility compared to free bases (e.g., 2-methyl derivative) due to ionic interactions .

- Stability : Hydrochloride salts are generally stable under storage but may hydrolyze in basic conditions. Esters (e.g., methyl or ethyl) can undergo enzymatic hydrolysis in vivo to carboxylic acids, acting as prodrugs .

Biological Activity

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate dihydrochloride (CAS Number: 2126162-88-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14Cl2N2O2

- Molecular Weight : 265.13 g/mol

- Purity : 95%

- IUPAC Name : Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride

Biological Activity Overview

Research into the biological activity of naphthyridine derivatives has revealed a variety of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been studied for its potential therapeutic applications.

1. Anticancer Activity

Naphthyridine derivatives have shown promise in cancer treatment. For instance:

- Mechanism : These compounds often induce apoptosis in cancer cells and can disrupt cell cycle progression. Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate has been linked to apoptosis through the activation of intrinsic pathways involving caspases .

- Case Study : In vitro studies have demonstrated that similar naphthyridine compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest at G0/G1 and G2 phases .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine production:

- Mechanism : It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation .

- Research Findings : Studies have shown that naphthyridine derivatives can significantly lower nitric oxide production in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

3. Antimicrobial Effects

Research indicates that methyl 5,6,7,8-tetrahydro-2,7-naphthyridine derivatives possess antimicrobial properties:

- Activity Against Bacteria : Similar compounds have demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

- Fungal Activity : Some derivatives have also shown antifungal activity against pathogens like Fusarium solani and Candida albicans .

The biological activities of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate dihydrochloride can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.

- Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate dihydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization of substituted pyridine precursors. For example, reductive debenzylation using palladium catalysts (e.g., Pd/C, HCl, H₂) is a key step to generate the tetrahydro-naphthyridine core . Additional steps may involve esterification or hydrolysis of carboxylate groups, with optimization for yield and purity through solvent selection (e.g., methanol, dioxane) and temperature control .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying hydrogen and carbon environments, particularly the amino, ester, and naphthyridine ring protons. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms .

Q. How do functional groups influence the compound’s chemical reactivity?

The amino group (-NH₂) participates in nucleophilic substitutions, the ester moiety (-COOCH₃) undergoes hydrolysis or transesterification, and the chlorine atom (if present) acts as a leaving group in derivatization reactions. Hydrogenation of the naphthyridine ring modulates electron density, affecting redox properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance debenzylation efficiency under hydrogenation conditions .

- Solvent-free or microwave-assisted synthesis : Reduces reaction time and improves energy efficiency .

- Temperature gradients : Stepwise heating (e.g., 20°C to 100°C) minimizes side reactions during cyclization .

| Parameter | Optimization Strategy | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10% Pd/C | +15–20% |

| Solvent System | Methanol/dioxane (1:1) | +10% Purity |

| Reaction Time | 6–8 hours (vs. 3 hours) | +25% Yield |

Q. How do substituent positions affect biological activity and reactivity?

Comparative studies of structurally similar compounds reveal:

- Amino group position : Shifting the amino group from C5 to C8 reduces enzyme inhibition potency by 40% due to steric hindrance .

- Hydrogenation state : Fully saturated decahydro derivatives exhibit lower cytotoxicity but higher metabolic stability compared to tetrahydro analogs .

Q. What computational methods aid in designing reactions for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms identify optimal conditions for regioselective arylation or esterification. Machine learning models trained on experimental datasets prioritize reaction parameters (e.g., solvent polarity, catalyst type) .

Q. How can contradictions in reported synthetic methods be resolved?

Discrepancies in yields or product ratios (e.g., mono- vs. diarylated derivatives) often arise from reagent stoichiometry or reaction time. Systematic validation using Design of Experiments (DoE) frameworks clarifies the impact of variables like:

- Arylboronic acid equivalents : ≥2 equivalents favor diarylation .

- Acid additives : Trace HCl accelerates cyclization but may protonate amino groups, reducing reactivity .

Q. What strategies are used to study enzyme interactions and mechanism of action?

- Binding assays : Surface plasmon resonance (SPR) measures dissociation constants (Kd) for target enzymes (e.g., kinases) .

- Molecular docking : Predicts binding poses using crystallographic enzyme structures (PDB IDs) and identifies key interactions (e.g., hydrogen bonds with catalytic residues) .

Data Contradiction Analysis

Q. Why do similar synthetic routes produce varying yields of dihydrochloride salts?

Variations in salt formation efficiency (~60–95%) are attributed to:

- Counterion exchange : Excess HCl during workup improves protonation of amino groups but may cause over-acidification .

- Crystallization conditions : Slow cooling in ethanol/water mixtures (vs. rapid precipitation) enhances crystal purity .

Comparative Reactivity Table

| Compound Variant | Key Feature | Reactivity Difference vs. Target Compound |

|---|---|---|

| 1,5-Naphthyridine derivative | Unsubstituted core | 30% lower nucleophilic substitution rate |

| Decahydro-2,7-naphthyridine | Fully saturated ring | Higher thermal stability (+50°C) |

| 3-Trifluoromethyl analog | Electron-withdrawing group | 2x higher enzyme inhibition potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.